molecular formula C10H10O4 B8657581 1-(3,4-Dihydroxy-phenyl)-cyclopropanecarboxylic acid CAS No. 952664-50-5

1-(3,4-Dihydroxy-phenyl)-cyclopropanecarboxylic acid

Cat. No.: B8657581
CAS No.: 952664-50-5
M. Wt: 194.18 g/mol
InChI Key: GHJFLVNGRUWTLC-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxy-phenyl)-cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H10O4. It features a cyclopropane ring substituted with a carboxylic acid group and a phenyl ring bearing two hydroxyl groups at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydroxy-phenyl)-cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,4-dihydroxybenzaldehyde with diazo compounds under acidic conditions to form the cyclopropane ring . The reaction conditions often include the use of a catalyst such as rhodium or copper to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxy-phenyl)-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Ethers or esters

Scientific Research Applications

1-(3,4-Dihydroxy-phenyl)-cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxy-phenyl)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The hydroxyl groups on the phenyl ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid
  • Cyclopropane-1,1-dicarboxylic acid

Uniqueness

1-(3,4-Dihydroxy-phenyl)-cyclopropanecarboxylic acid is unique due to the presence of both hydroxyl groups and a cyclopropane ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .

Properties

CAS No.

952664-50-5

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H10O4/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5,11-12H,3-4H2,(H,13,14)

InChI Key

GHJFLVNGRUWTLC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of NaOH (20 g, 0.50 mol) in H2O (20 mL) was added 1-(3,4-dihydroxy-phenyl)-cyclopropanecarbonitrile (4.4 g, 25 mmol). The mixture was heated at reflux for 3 h before being cooled to room temperature. The mixture was neutralized with HCl (0.5 N) to pH 3-4 and extracted with ethyl acetate (20 mL×3). The combined organic layers were washed with water, brine, dried over anhydrous MgSO4, and concentrated under vacuum to obtain 1-(3,4-dihydroxy-phenyl)-cyclopropanecarboxylic acid (4.5 g crude). From 900 mg crude, 500 mg pure 1-(3,4-dihydroxy-phenyl)-cyclopropanecarboxylic acid was obtained by preparatory HPLC. 1H NMR (DMSO, 300 MHz) δ 12.09 (br s, 1H), 8.75 (br s, 2H), 6.50-6.67 (m, 3H), 1.35-1.31 (m, 2H), 1.01-0.97 (m, 2H).
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4.4 g
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20 mL
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Synthesis routes and methods II

Procedure details

To a solution of NaOH (20 g, 0.50 mol) in H2O (20 mL) was added. 1-(3,4-dihydroxy-phenyl)-cyclopropanecarbonitrile (4.4 g, 25 mmol). The mixture was heated at reflux for 3 h before being cooled to room temperature. The mixture was neutralized with HCl (0.5 N) to pH 3-4 and extracted with ethyl acetate (20 mL×3). The combined organic layers were washed with water, brine, dried over anhydrous MgSO4, and concentrated under vacuum to obtain 1-(3,4-dihydroxy-phenyl)-cyclopropanecarboxylic acid (4.5 g crude). From 900 mg crude, 500 mg pure 1-(3,4-dihydroxy-phenyl)-cyclopropanecarboxylic acid was obtained by preparatory HPLC. H NMR (DMSO, 300 MHz) δ 12.09 (br s, 1 H), 8.75 (br s, 2 H), 6.50-6.67 (m, 3 H), 1.35-1.31 (m, 2 H), 1.01-0.97 (m, 2 H).
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20 g
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4.4 g
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